molecular formula C10H8N4O4S B6097395 2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6097395
M. Wt: 280.26 g/mol
InChI Key: ANHXICUXPQQMPD-NYYWCZLTSA-N
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Description

2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting the growth of bacteria and fungi. It has also been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been reported to increase the levels of antioxidant enzymes in cells, which may contribute to its antioxidant activity. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments include its relatively simple synthesis method and its potential applications in various fields of scientific research. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. These include investigating its potential use as a fluorescent probe for the detection of metal ions, exploring its potential applications in the treatment of various diseases, and optimizing its synthesis method to improve its yield and purity. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been reported to exhibit antimicrobial, anticancer, and antioxidant activities. Further research is needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-hydroxy-5-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and antioxidant activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2Z)-2-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c15-8-2-1-7(14(17)18)3-6(8)4-11-13-10-12-9(16)5-19-10/h1-4,15H,5H2,(H,12,13,16)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHXICUXPQQMPD-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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